

An In-depth Technical Guide to 2-Fluoroethanol (CAS 371-62-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoroethanol

Cat. No.: B046154

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Fluoroethanol** (CAS 371-62-0), a critical fluorinated building block in organic synthesis. The document details its chemical and physical properties, spectroscopic signature, synthesis and purification protocols, and key applications, with a focus on its role in drug development. Furthermore, it outlines its toxicological profile, including its mechanism of action and established experimental protocols for safety assessment. This guide is intended to be a valuable resource for researchers and professionals working with or considering the use of this versatile and highly reactive compound.

Core Characteristics

2-Fluoroethanol, also known as ethylene fluorohydrin, is a colorless, hygroscopic liquid with a slightly sweet odor.^[1] Its unique properties, imparted by the presence of a fluorine atom, make it a valuable intermediate in the synthesis of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals.^[2]

Physical and Chemical Properties

The physical and chemical properties of **2-Fluoroethanol** are summarized in the table below. It is a flammable liquid and is fully miscible with water and alcohol.^[3]^[4]

Property	Value	Reference(s)
Molecular Formula	C2H5FO	[1][5]
Molecular Weight	64.06 g/mol	[5]
Appearance	Clear, colorless liquid	[1][3]
Melting Point	-26.5 °C	[4][6]
Boiling Point	103 °C at 757 mmHg	[4][6]
Density	1.091 g/mL at 25 °C	[4][6]
Vapor Pressure	16 mmHg at 20 °C	[4][6]
Flash Point	31.1 °C (88 °F)	[4][7]
Refractive Index (n _{20/D})	1.365	[4][6]
Solubility	Fully miscible in water	[4]
pKa	13.92 ± 0.10 (Predicted)	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of **2-Fluoroethanol**.^[8]

Spectroscopic Technique	Key Features and Interpretation
^1H NMR	The proton NMR spectrum is expected to show three signals: a triplet for the hydroxyl proton (-OH), a doublet of triplets for the methylene group adjacent to the hydroxyl group (-CH ₂ OH), and a doublet of triplets for the methylene group adjacent to the fluorine atom (-CH ₂ F). The coupling between the protons and the fluorine atom will be observed.
^{13}C NMR	The carbon NMR spectrum will display two signals corresponding to the two carbon atoms. The carbon bonded to the fluorine atom will appear at a characteristic chemical shift due to the strong deshielding effect of fluorine.
^{19}F NMR	The fluorine NMR spectrum will show a single triplet, resulting from the coupling with the adjacent methylene protons.
FTIR	The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the alcohol group. A strong absorption band in the 1000-1100 cm^{-1} region is characteristic of the C-F stretching vibration. ^[9]
Mass Spectrometry	The mass spectrum will show the molecular ion peak (M ⁺). Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.

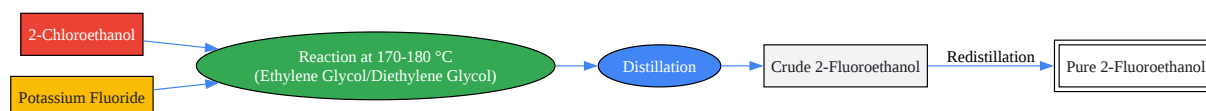
Synthesis and Purification

Synthesis via Finkelstein Reaction

A common and effective method for the synthesis of **2-Fluoroethanol** is the Finkelstein reaction, which involves a halogen exchange.^[10]

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a mixture of 350 g of dry, powdered potassium fluoride, 230 g of ethylene glycol, and 130 g of diethylene glycol is prepared.[5]
- **Addition of Reactant:** The mixture is heated to and maintained at a temperature of 170-180 °C with vigorous stirring.[5] 322 g of 2-chloroethanol is then added dropwise from the dropping funnel over a period of 3 hours.[5]
- **Distillation:** During the addition, **2-fluoroethanol**, which has a lower boiling point than the starting material, is continuously distilled off through a 30-cm distillation column. The collection temperature is typically between 97-104 °C.[5][10]
- **Completion and Isolation:** After the addition is complete, a slow stream of air is passed through the apparatus to ensure the complete removal of the product from the reaction mixture.[5]
- **Initial Purification:** The crude product is collected and stored over sodium fluoride to remove any traces of hydrogen fluoride.[5]
- **Final Purification:** The product is then redistilled to yield pure **2-fluoroethanol**. [5] A reported yield for this method is 42.5%. [5]



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Synthesis of **2-Fluoroethanol** via Finkelstein Reaction.

Purification by Fractional Distillation

Fractional distillation is employed to purify **2-Fluoroethanol** from impurities with close boiling points.

Experimental Protocol:

- **Apparatus Setup:** Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a distillation head with a thermometer, and a receiving flask.
- **Charging the Flask:** The crude **2-Fluoroethanol** is placed in the distilling flask along with boiling chips to ensure smooth boiling.
- **Heating:** The flask is gently heated using a heating mantle.
- **Fraction Collection:** The temperature at the distillation head is monitored closely. The fraction that distills over at the boiling point of **2-Fluoroethanol** (approximately 103 °C at atmospheric pressure) is collected in the receiving flask.
- **Completion:** Heating is discontinued once the temperature begins to drop or rise significantly, indicating that the desired fraction has been collected.

Applications in Drug Development

The introduction of fluorine into a molecule can significantly alter its biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] **2-Fluoroethanol** serves as a key building block for introducing the 2-fluoroethyl group into pharmacologically active molecules.

Synthesis of Fleroxacin

Fleroxacin is a fluoroquinolone antibiotic. While the direct synthesis of Fleroxacin often starts from a different fluorinated precursor, the 2-fluoroethyl group is a key structural motif. A plausible synthetic route to introduce this group could involve the alkylation of a suitable precursor with a 2-fluoroethylating agent, which can be derived from **2-fluoroethanol**. For example, 2-fluoroethyl tosylate, prepared from **2-fluoroethanol**, is a common reagent for this purpose.

A published synthesis of an analog of Fleroxacin involves the alkylation of 6,7,8-Trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with 2-bromoethanol, followed by further steps.

[11] This highlights the utility of 2-haloethanol derivatives in building the core structure of such antibiotics.

Safety and Toxicology

2-Fluoroethanol is a highly toxic substance and must be handled with extreme caution.[3] It is fatal if swallowed, inhaled, or in contact with skin.[10]

Toxicity Data

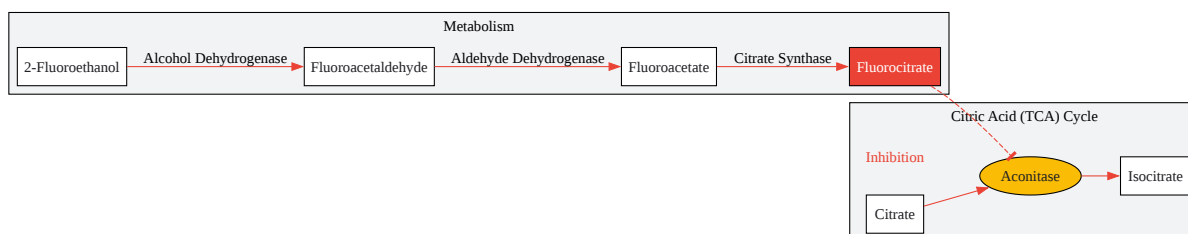
Route	Species	LD50/LC50	Reference(s)
Oral	Rat	LD50: 5 mg/kg	[3]
Inhalation	Rat	LC50: 200 mg/m ³ /10m	[3]
Intraperitoneal	Rat	LD50: 1.75 mg/kg	[3]
Inhalation	Mouse	LC50: 1100 mg/m ³ /10m	[3]
Intraperitoneal	Mouse	LD50: 10 mg/kg	[3]
Subcutaneous	Mouse	LD50: 15 mg/kg	[3]
Inhalation	Dog	LC50: 7 mg/m ³ /10m	[3]
Inhalation	Monkey	LC50: 35 mg/m ³ /10m	[3]

Mechanism of Toxicity

The toxicity of **2-Fluoroethanol** is due to its metabolic conversion to fluoroacetate.[12] This process is often referred to as "lethal synthesis."

- Oxidation: **2-Fluoroethanol** is oxidized by alcohol dehydrogenase to fluoroacetaldehyde.
- Further Oxidation: Fluoroacetaldehyde is then oxidized to fluoroacetate.
- Conversion to Fluorocitrate: Fluoroacetate is subsequently converted to fluorocitrate.
- Inhibition of Aconitase: Fluorocitrate acts as a potent inhibitor of the enzyme aconitase, a key enzyme in the citric acid (TCA) cycle.

- **Disruption of Cellular Respiration:** The inhibition of the TCA cycle leads to a buildup of citrate and disrupts cellular respiration, ultimately causing cell death.



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Metabolic pathway and mechanism of toxicity of **2-Fluoroethanol**.

Experimental Protocols for Toxicity Testing

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemicals.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423):

- **Animal Selection:** Healthy, young adult rats of a single sex (typically females) are used.
- **Dose Administration:** A single dose of **2-Fluoroethanol** is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
- **Stepwise Procedure:** The test proceeds in a stepwise manner with groups of three animals. The outcome of the first group determines the dose for the next group (higher or lower). The

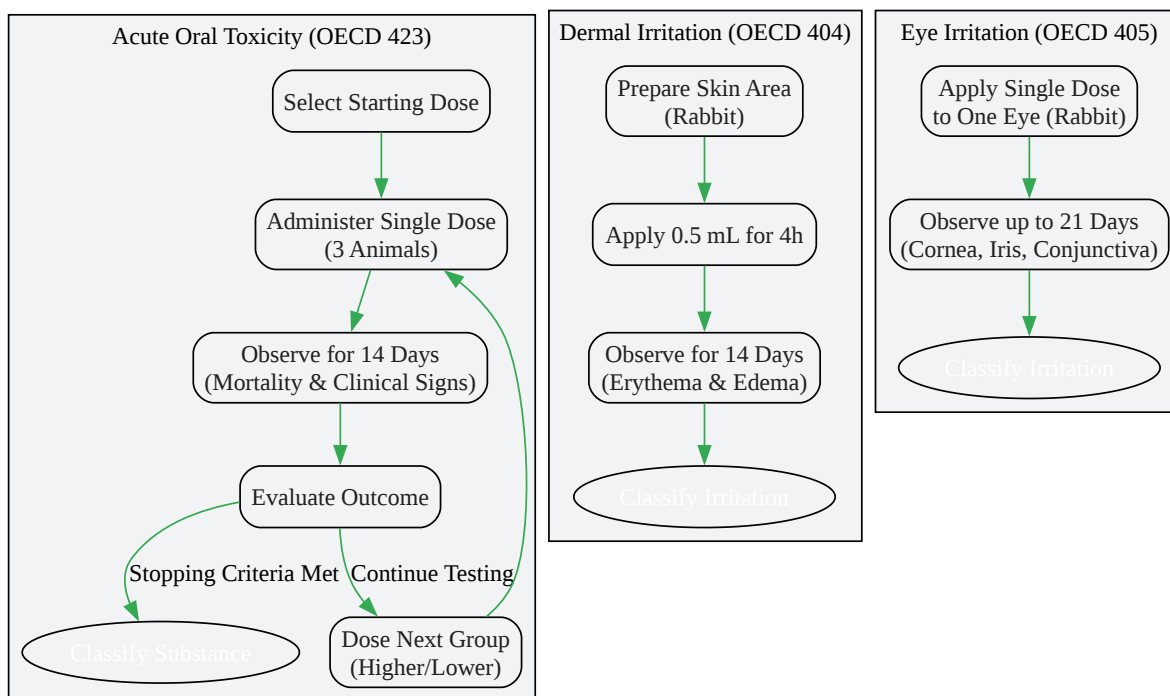
test is stopped when a predefined stopping criterion is met, which allows for classification of the substance into a toxicity class.

Acute Dermal Irritation/Corrosion (OECD 404):

- Animal Selection: Albino rabbits are typically used.
- Test Area Preparation: The fur is clipped from a small area on the back of the animal.
- Application: A single dose (0.5 mL for liquids) of **2-Fluoroethanol** is applied to the prepared skin area and covered with a gauze patch.
- Exposure: The exposure period is typically 4 hours.
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations continue for up to 14 days to assess the reversibility of any effects.[\[2\]](#)

Acute Eye Irritation/Corrosion (OECD 405):

- Animal Selection: Albino rabbits are the preferred species.
- Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[\[13\]](#)
- Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[\[4\]](#) The observation period can be extended to 21 days to assess reversibility.[\[6\]](#)



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Experimental Workflows for In Vivo Toxicity Testing.

Conclusion

2-Fluoroethanol is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of fluorinated pharmaceuticals. Its unique properties necessitate a thorough understanding of its characteristics, handling procedures, and toxicological profile. This guide provides a comprehensive resource for researchers and professionals, summarizing key data and outlining detailed experimental protocols to ensure its safe and effective use in the laboratory.

and beyond. The continued exploration of organofluorine chemistry will undoubtedly unveil new and innovative applications for this important building block.

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References

- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 4. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 5. prepchem.com [prepchem.com]
- 6. Acute eye irritation OECD 405 m pharm cology 2nd sem..pptx [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 11. Synthesis and biodistribution of ¹⁸F-labeled fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. oecd.org [oecd.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoroethanol (CAS 371-62-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046154#2-fluoroethanol-cas-number-371-62-0-characteristics]

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